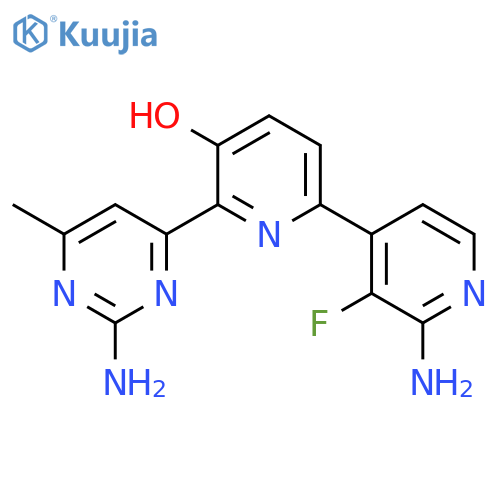Cas no 1983983-64-7 (Unii-P5hng5UF2U)

Unii-P5hng5UF2U structure
商品名:Unii-P5hng5UF2U
Unii-P5hng5UF2U 化学的及び物理的性質
名前と識別子
-
- P5HNG5UF2U
- (2,4'-Bipyridin)-5-ol, 2'-amino-6-(2-amino-6-methyl-4-pyrimidinyl)-3'-fluoro-
- 2'-Amino-6-(2-amino-6-methyl-4-pyrimidinyl)-3'-fluoro(2,4'-bipyridin)-5-ol
- Unii-P5hng5UF2U
- DA-58274
- GTPL11885
- AKOS040757184
- 1983983-64-7
- Tanuxiciclib
- TANUXICICLIB [INN]
- HY-145599
- 6-(2-amino-3-fluoropyridin-4-yl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol
- SCHEMBL18013443
- example 24 (WO2016126085A2)
- CHEMBL5095084
- EX-A6046
- example 24 [WO2016126085A2]
- CS-0376665
-
- インチ: 1S/C15H13FN6O/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22)
- InChIKey: UQHDKUFLWKTTDL-UHFFFAOYSA-N
- ほほえんだ: FC1C(N)=NC=CC=1C1=CC=C(C(C2C=C(C)N=C(N)N=2)=N1)O
計算された属性
- せいみつぶんしりょう: 312.11348722g/mol
- どういたいしつりょう: 312.11348722g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124
- 疎水性パラメータ計算基準値(XlogP): 0.9
Unii-P5hng5UF2U 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P023P7Q-10mg |
Tanuxiciclib |
1983983-64-7 | 97% | 10mg |
$1582.00 | 2023-12-19 | |
| 1PlusChem | 1P023P7Q-100mg |
Tanuxiciclib |
1983983-64-7 | 97% | 100mg |
$7835.00 | 2023-12-19 | |
| 1PlusChem | 1P023P7Q-1mg |
Tanuxiciclib |
1983983-64-7 | 97% | 1mg |
$393.00 | 2023-12-19 | |
| 1PlusChem | 1P023P7Q-50mg |
Tanuxiciclib |
1983983-64-7 | 97% | 50mg |
$4892.00 | 2023-12-19 | |
| 1PlusChem | 1P023P7Q-5mg |
Tanuxiciclib |
1983983-64-7 | 97% | 5mg |
$978.00 | 2023-12-19 | |
| 1PlusChem | 1P023P7Q-25mg |
Tanuxiciclib |
1983983-64-7 | 97% | 25mg |
$3053.00 | 2023-12-19 |
Unii-P5hng5UF2U 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1983983-64-7 (Unii-P5hng5UF2U) 関連製品
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
